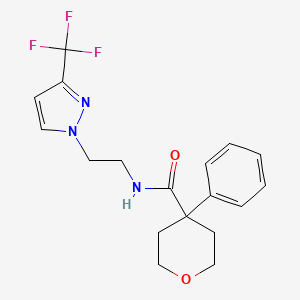![molecular formula C13H16N2O3S B2930157 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one CAS No. 1241704-76-6](/img/structure/B2930157.png)
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a sulfonyl group (-SO2-), which is often found in antibiotics, dyes, and detergents .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the sulfonyl group could potentially be involved in substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might increase its solubility in water, while the sulfonyl group could potentially increase its reactivity .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One-Pot Synthesis and Antimicrobial Activity : A study by Akbari et al. (2022) presents a one-pot three-component synthesis of novel compounds in aqueous media, which includes derivatives structurally related to "4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one". These compounds exhibit valuable biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, underscoring the compound's relevance in developing new antimicrobial agents Akbari et al., 2022.
Protecting Groups in Organic Synthesis : The research by Petit et al. (2014) discusses the use of a structural analog, the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group, for the protection of NH groups in various compounds, highlighting its utility in organic synthesis for preparing imides, azinones, nucleosides, and other cyclic sulfonamides. This work illuminates the compound's utility in complex organic synthesis pathways, providing a foundation for developing new pharmaceuticals Petit et al., 2014.
Antioxidant and Anticancer Agents : Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines, investigating their antioxidant and cytotoxic efficacies against selected cancer cell lines. This research demonstrates the potential of sulfonylpiperazine derivatives in treating oxidative stress-related diseases and their use as potent antioxidants and anticancer agents Patel et al., 2019.
Chemical Synthesis and Characterization
Novel Synthetic Approaches : Research by Bărbuceanu et al. (2009) on the synthesis of new S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties emphasizes the compound's role in generating antibacterial agents. This study showcases the versatility of sulfonyl compounds in synthesizing novel antibacterial drugs Bărbuceanu et al., 2009.
Inhibitory Activity and Drug Design : The work by Harrak et al. (2010) on the synthesis of 4-(aryloyl)phenyl methyl sulfones as cyclooxygenase inhibitors presents the compound's relevance in designing anti-inflammatory drugs. This research highlights the structural utility of sulfonyl compounds in the development of novel therapeutics targeting inflammation Harrak et al., 2010.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-11-2-4-12(5-3-11)6-9-19(17,18)15-8-7-14-13(16)10-15/h2-6,9H,7-8,10H2,1H3,(H,14,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKIVBSPJLTJSS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methylphenyl)ethenesulfonyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2930075.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)

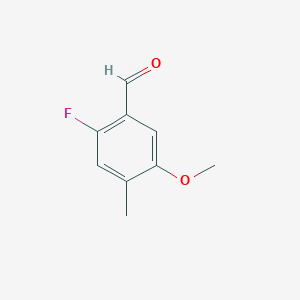
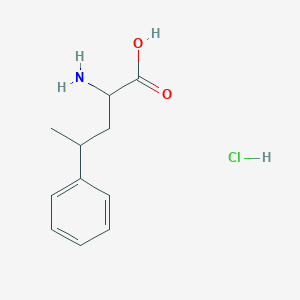
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)
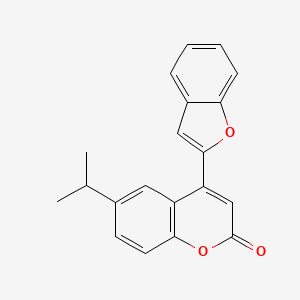
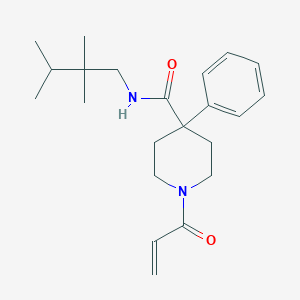

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
